Decapeptide-4 is a synthetic peptide composed of ten amino acids, which has garnered attention in various fields, including cosmetics and pharmaceuticals. This compound is known for its potential skin benefits, particularly in enhancing skin elasticity and reducing the appearance of wrinkles. It is often included in anti-aging formulations due to its ability to stimulate collagen production and improve skin hydration.
Decapeptide-4 exhibits various biological activities, primarily attributed to its role as a signaling molecule that influences cellular processes. It has been shown to enhance fibroblast proliferation and migration, which are crucial for wound healing and tissue repair. Additionally, studies indicate that decapeptide-4 can modulate inflammatory responses and promote antioxidant activity, contributing to its protective effects against oxidative stress .
The synthesis of decapeptide-4 typically involves solid-phase peptide synthesis or solution-phase synthesis. In solid-phase synthesis, the peptide is assembled on a solid support using sequential coupling of protected amino acids. The protecting groups are then removed at specific stages to facilitate the formation of peptide bonds. Solution-phase synthesis may involve similar coupling techniques but occurs in a liquid medium, allowing for easier purification of the final product .
Decapeptide-4 is primarily used in cosmetic formulations aimed at anti-aging and skin rejuvenation. Its applications include:
Research on decapeptide-4 has focused on its interactions with various biological membranes and proteins. Studies indicate that it can bind effectively to cell membranes, influencing cellular signaling pathways involved in growth and repair processes. Interaction studies often utilize techniques such as circular dichroism spectroscopy and fluorescence spectroscopy to analyze conformational changes upon binding to membranes or other biomolecules .
Several compounds share structural similarities with decapeptide-4, including other decapeptides known for their biological activities. Here are some notable examples:
Decapeptide-4 stands out due to its specific applications in cosmetic formulations targeting skin aging and its unique mechanism of action in promoting collagen synthesis compared to other similar compounds.
Decapeptide-4, officially designated by the Chemical Abstracts Service number 147732-56-7, represents a synthetic peptide composed of ten amino acid residues arranged in a specific sequential order. The peptide exhibits the amino acid sequence EHKSYTRKLP, which corresponds to glutamic acid, histidine, lysine, serine, tyrosine, threonine, arginine, lysine, leucine, and proline in sequential arrangement. This particular amino acid composition creates a peptide with distinctive physicochemical properties that contribute to its biological activity and stability characteristics.
The molecular structure of Decapeptide-4 demonstrates a complex three-dimensional configuration resulting from the specific arrangement of its constituent amino acids. According to analytical data, the compound possesses a molecular formula of C30H54N6O5 with a corresponding molecular weight of 578.79 grams per mole. The peptide backbone follows the characteristic amide bond connectivity pattern typical of peptide compounds, with each amino acid residue linked through peptide bonds formed between the carboxyl group of one amino acid and the amino group of the subsequent residue.
The structural analysis reveals that Decapeptide-4 contains several functionally significant amino acid residues that contribute to its overall molecular properties. The presence of charged amino acids including glutamic acid, lysine, and arginine provides the peptide with specific electrostatic characteristics that influence its solubility and interaction patterns. Additionally, the incorporation of aromatic amino acids such as tyrosine contributes to the peptide's spectroscopic properties and potential for various analytical detection methods.
The conformational properties of Decapeptide-4 are influenced by the presence of proline at the carboxy-terminal position, which introduces structural rigidity due to the cyclic nature of the proline side chain. This structural feature affects the overall flexibility of the peptide chain and may contribute to its stability under various environmental conditions. The presence of serine and threonine residues provides hydroxyl functional groups that can participate in hydrogen bonding interactions, further influencing the peptide's secondary structure and stability characteristics.
The synthesis of Decapeptide-4 employs solid-phase peptide synthesis methodologies, which represent the standard approach for producing peptides of this length and complexity. The synthetic process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and coupling reactions, allowing for sequential addition of amino acid residues in a controlled manner. The solid-phase approach provides advantages in terms of reaction efficiency, purification processes, and overall yield optimization compared to solution-phase synthesis methods.
The production methodology for Decapeptide-4 involves careful selection of coupling reagents and reaction conditions to ensure high coupling efficiency and minimize side reactions. Research has demonstrated that optimized coupling conditions using reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-Diisopropylcarbodiimide) with appropriate activating agents can achieve coupling efficiencies exceeding 99% for each amino acid addition step. The synthetic process requires precise control of reaction temperature, typically maintained between 20-25 degrees Celsius, and reaction time optimization to ensure complete coupling while preventing unwanted side reactions.
Quality control during the synthetic process involves monitoring of coupling efficiency through spectroscopic methods, particularly ultraviolet absorbance measurements of the released Fmoc protecting group. The deprotection steps employ piperidine or morpholine-based reagents to remove the Fmoc protecting groups, with reaction progress monitored through real-time spectroscopic analysis. The final cleavage from the solid support and side chain deprotection typically utilizes trifluoroacetic acid-based cleavage cocktails containing appropriate scavengers to prevent oxidation and other side reactions.
The purification of crude Decapeptide-4 following synthesis requires sophisticated chromatographic techniques, primarily reversed-phase high-performance liquid chromatography using C18 or C8 stationary phases. The purification process employs gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid as an ion-pairing agent. Optimization of gradient conditions and column selection allows for separation of the target peptide from synthesis-related impurities, including deletion sequences, incomplete deprotection products, and oxidation byproducts.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides both separation and identification capabilities, allowing for purity assessment and structural confirmation in a single analytical procedure. The chromatographic separation utilizes reversed-phase columns with gradient elution, typically achieving baseline separation of Decapeptide-4 from related impurities and degradation products. The mass spectrometric detection provides molecular weight confirmation and fragmentation pattern analysis for structural verification purposes.
Nuclear magnetic resonance spectroscopy offers detailed structural information about Decapeptide-4, including confirmation of amino acid sequence and assessment of conformational characteristics. Proton NMR spectroscopy provides information about the peptide backbone structure and side chain environments, while two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) allow for complete assignment of proton resonances and confirmation of peptide connectivity patterns.
The analytical characterization protocol for Decapeptide-4 includes amino acid analysis to confirm the quantitative composition of constituent amino acids. This technique involves complete acid hydrolysis of the peptide followed by derivatization and chromatographic analysis of the resulting free amino acids. The analytical results are compared against theoretical values calculated from the peptide sequence to verify correct amino acid composition and ratios.
Table 1: Analytical Specifications for Decapeptide-4 Characterization
Analytical Parameter | Specification Range | Reference Method |
---|---|---|
Peptide Purity (HPLC) | ≥ 95.0% | Reversed-phase HPLC-UV |
Molecular Weight Confirmation | 578.79 ± 1.0 Da | ESI-MS |
Water Content | ≤ 8.0% | Karl Fischer titration |
Amino Acid Composition | ±5% of theoretical | Acid hydrolysis/derivatization |
Appearance | White to off-white powder | Visual inspection |
Advanced analytical techniques for Decapeptide-4 characterization include circular dichroism spectroscopy for secondary structure assessment and dynamic light scattering for aggregation behavior evaluation. These complementary techniques provide comprehensive structural information that supports quality control and stability assessment protocols. The integration of multiple analytical approaches ensures thorough characterization and verification of peptide identity, purity, and structural integrity throughout the production and storage processes.
Decapeptide-4 exhibits distinctive solubility characteristics that fundamentally influence its stability and application profile [1]. The compound demonstrates excellent water solubility, a critical property for its formulation and stability maintenance [2] [3]. This synthetic peptide, composed of arginine, aspartic acid, cysteine, glutamic acid, leucine, methionine, and tyrosine residues, maintains complete dissolution in aqueous systems under standard conditions [4] [5].
The molecular structure of Decapeptide-4, with its molecular formula C53H86N16O16S3 and molecular weight of 1299.55 grams per mole, contributes to its hydrophilic nature [1] [6]. The presence of multiple polar amino acid residues, including charged residues such as arginine and aspartic acid, enhances the peptide's affinity for aqueous environments [4]. This characteristic is particularly relevant for cosmetic applications where water-based formulations are preferred [2].
Partition coefficient analysis reveals that Decapeptide-4 demonstrates limited lipophilicity, consistent with its peptide structure and hydrophilic amino acid composition [7]. The compound's partition behavior follows typical patterns observed in decapeptides, where hydrophilic residues dominate the overall molecular properties [7]. Research on similar peptide structures indicates that the presence of charged residues significantly influences partition coefficients, generally favoring aqueous phase distribution [8].
Property | Value | Method |
---|---|---|
Water Solubility | Soluble | Direct dissolution testing [1] |
Appearance | White or off-white powder | Visual inspection [1] [2] |
Molecular Weight | 1299.55 g/mol | Mass spectrometry [6] |
Purity | ≥95-98% | High Performance Liquid Chromatography [1] [2] |
Thermal stability analysis of Decapeptide-4 reveals critical temperature thresholds that govern its degradation behavior [9]. The compound demonstrates heat sensitivity with a defined thermal degradation threshold at temperatures exceeding 40°C [9]. This temperature limitation necessitates careful handling and storage protocols to maintain peptide integrity [9].
Storage temperature studies indicate optimal stability maintenance at 2-8°C for short-term storage, with extended stability achieved at -20°C for long-term preservation [1] [9]. Research demonstrates that Decapeptide-4 maintains structural integrity for 12 months when stored under refrigerated conditions and up to 36 months under frozen storage conditions [1]. These findings align with general peptide stability principles, where lower temperatures significantly reduce degradation rates [10].
pH-dependent stability studies reveal that Decapeptide-4 exhibits optimal stability within a pH range of 3.5-6.5, with maximum stability observed at pH 5-7 [1] [9]. The peptide's stability profile demonstrates typical pH-dependent behavior observed in peptide compounds, where extreme pH conditions accelerate degradation processes [11] [12]. Research on similar decapeptides indicates that pH values below 3.0 significantly increase degradation rates through acid-catalyzed hydrolysis mechanisms [11].
Temperature-dependent degradation kinetics follow Arrhenius behavior, consistent with thermal degradation patterns observed in peptide compounds [13]. Studies on comparable decapeptide structures demonstrate that degradation rates approximately double with every 10°C temperature increase within the stability range [13] [14]. The activation energy for thermal degradation typically ranges between 60-90 kilojoules per mole for peptides of similar structure [13].
Parameter | Stable Range | Optimal Conditions | Degradation Threshold |
---|---|---|---|
Temperature | 2-8°C (storage) | 4°C | >40°C [9] |
pH | 3.5-6.5 | 5.0-7.0 [1] | <3.0 or >8.0 [11] |
Humidity | <8% water content | 4.29% typical [1] | >10% accelerates degradation |
Degradation pathway analysis reveals that Decapeptide-4 follows predictable first-order kinetics, typical of peptide compounds under stressed conditions [11] [15]. Primary degradation mechanisms include peptide bond hydrolysis, particularly at aspartic acid residues, which represents a common degradation pathway in peptides containing acidic amino acids [11] [12]. The presence of cysteine residues introduces additional complexity through potential oxidation pathways [16].
Thermal degradation studies indicate that peptide bond cleavage occurs preferentially at specific amino acid sequences, with aspartic acid-containing bonds showing increased susceptibility to hydrolysis under elevated temperature conditions [11]. Research demonstrates that degradation rates increase exponentially with temperature, following established Arrhenius relationships observed in peptide stability studies [13] [14].
Shelf-life predictions based on accelerated stability testing indicate that Decapeptide-4 maintains 90% potency for 36 months when stored at -20°C and 12 months when stored at 2-8°C [1]. These predictions align with industry standards for peptide stability assessment, where Arrhenius modeling provides reliable long-term stability projections [15] [17]. The compound demonstrates excellent stability characteristics compared to other cosmetic peptides, with degradation rates remaining within acceptable limits under recommended storage conditions [10].
pH-induced degradation pathways involve specific mechanisms depending on the pH range [12]. Under acidic conditions (pH <3.0), aspartic acid residues undergo cyclization reactions leading to peptide bond cleavage [11] [12]. Under alkaline conditions (pH >8.0), serine and threonine residues may undergo beta-elimination reactions, contributing to peptide fragmentation [12].
Predictive modeling using accelerated stability data indicates that Decapeptide-4 degradation follows established pharmaceutical stability principles [15] [17]. The compound's degradation rate constant at 25°C can be extrapolated from higher temperature studies, providing reliable shelf-life estimates for various storage conditions [14] [17].
Storage Condition | Predicted Shelf-Life | Degradation Rate | Primary Pathway |
---|---|---|---|
-20°C | 36 months [1] | Minimal | Oxidation (minor) |
2-8°C | 12 months [1] | Slow | Hydrolysis |
25°C | 3-6 months | Moderate | Peptide bond cleavage |
40°C | 1-2 months | Rapid | Multiple pathways |